molecular formula C7H6ClF2NO B1457506 2-Chloro-5-(2,2-difluoroethoxy)pyridine CAS No. 1534461-63-6

2-Chloro-5-(2,2-difluoroethoxy)pyridine

Cat. No.: B1457506
CAS No.: 1534461-63-6
M. Wt: 193.58 g/mol
InChI Key: NRNBOHRGBIMMIS-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,2-difluoroethoxy)pyridine (CAS 1553333-96-2) is an organic compound with the molecular formula C7H6ClF2NO and a molecular weight of 193.58 g/mol . This pyridine derivative is a valuable synthetic intermediate and building block in chemical research, particularly in the development of active ingredients for the agrochemical and pharmaceutical industries . Its molecular structure, which features both chloro and 2,2-difluoroethoxy substituents on the pyridine ring, makes it a versatile precursor for various coupling reactions and further functionalization. In agrochemical research, this compound serves as a key intermediate in the synthesis of advanced herbicides and pesticides . The structural motifs present in the molecule are known to contribute to the efficacy of crop protection agents by enhancing their biological activity and environmental stability . In pharmaceutical research, it is utilized in the synthesis of potential therapeutic agents and active pharmaceutical ingredients (APIs), where the pyridine core is a common pharmacophore . The compound's utility is driven by the reactivity of its chloro group and the metabolic stability often imparted by the difluoroalkoxy chain, which are prized properties in drug discovery. The growing demand for such specialized chemical intermediates is supported by trends in the market for fluorinated pyridines, which is experiencing consistent growth driven by innovations in synthetic methods and increasing R&D investments in key end-use sectors . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-chloro-5-(2,2-difluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-6-2-1-5(3-11-6)12-4-7(9)10/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNBOHRGBIMMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed C–O Cross-Coupling

  • Reaction Setup: The halogenated pyridine (e.g., 5-chloro-2,3-difluoropyridine) is combined with 2,2-difluoroethanol in the presence of a palladium catalyst and base.
  • Conditions: The reaction is typically conducted at 60–80°C for 1–2 hours under an inert atmosphere (nitrogen or argon).
  • Mechanism: The palladium catalyst undergoes oxidative addition with the aryl chloride, followed by transmetalation with the alkoxide formed from 2,2-difluoroethanol, and reductive elimination to form the aryl ether bond.
  • Yield: Optimized conditions can yield up to 90–92% of the desired product.

Workup and Purification

  • After completion, the reaction mixture is cooled and diluted with water and organic solvents (e.g., diethyl ether).
  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
  • Purification is typically achieved by recrystallization or column chromatography to obtain high purity (>97%).

Comparative Analysis of Preparation Routes

Preparation Aspect Palladium-Catalyzed C–O Cross-Coupling Alternative Methods (e.g., Direct Halogenation)
Starting Material Halogenated pyridine (e.g., 5-chloro-2,3-difluoropyridine) Pyridine derivatives requiring multi-step functionalization
Reaction Type Catalytic cross-coupling Diazotization, Sandmeyer reactions, or direct chlorination
Reaction Conditions Mild to moderate temperature (60–80°C), inert atmosphere Often harsh acidic or oxidative conditions
Yield High (up to 92%) Variable, often lower due to multiple steps and side reactions
Safety and Practicality Safer, more practical for scale-up Diazotization steps can be hazardous and complex
Purity of Final Product High (>97%) Purity depends on subsequent purification steps

Supporting Research Findings

  • The palladium-catalyzed method benefits from the electron-withdrawing effects of chlorine and fluorine substituents, which activate the pyridine ring toward nucleophilic substitution, enhancing regioselectivity and reaction efficiency.
  • Use of bases like potassium carbonate or sodium hydride is critical to generate the alkoxide nucleophile from 2,2-difluoroethanol, facilitating the cross-coupling.
  • Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to optimize reaction time and minimize side products.
  • Analytical techniques such as NMR (both ^1H and ^19F), mass spectrometry, and HPLC-PDA confirm the structure and purity of the synthesized compound.

Example Data Table for Optimized Synthesis Conditions

Parameter Conditions Observations Yield (%)
Catalyst Pd(PPh3)4 (5 mol%) Efficient oxidative addition
Base K2CO3 (1.5 equiv) Effective deprotonation
Solvent DMF Good solubility and reaction medium
Temperature 80°C Optimal for reaction rate
Reaction Time 75 minutes Complete conversion 92
Purification Column chromatography High purity (>97%)

Additional Notes on Related Pyridine Derivatives Preparation

  • Preparation of related compounds such as 2-chloro-5-hydroxypyridine involves nucleophilic substitution of 2-chloro-5-acetoxypyridine with potassium carbonate in methanol at room temperature, yielding 96% product with mild conditions.
  • These methods underscore the utility of nucleophilic aromatic substitution reactions in functionalizing halogenated pyridines under relatively mild conditions.

Chemical Reactions Analysis

2-Chloro-5-(2,2-difluoroethoxy)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(2,2-difluoroethoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and difluoroethoxy groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in various effects, depending on the context of its use .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The difluoropropoxy group in 2-chloro-5-(2,2-difluoropropoxy)pyridine enhances lipophilicity, which may improve membrane permeability in agrochemical formulations .
  • Reactivity : Chloromethyl-substituted derivatives (e.g., 2-chloro-5-(chloromethyl)pyridine) are more reactive in nucleophilic substitutions, enabling diverse functionalization .

Pesticide Efficacy

  • This compound : A key metabolite of flupyradifurone, showing systemic insecticidal activity with low bee toxicity due to selective metabolism .
  • 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine : Prioritized in pesticide screening for structural similarity to thiacloprid, indicating potent insecticidal activity .
  • 2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine : The oxadiazole ring enhances binding to insecticidal targets, demonstrating higher potency than ethoxy-substituted analogues .

Metabolic Stability

  • Difluoroethoxy-substituted compounds exhibit slower oxidative degradation compared to non-fluorinated analogues, as seen in flupyradifurone metabolites (e.g., Flupyradifurone-SA) .
  • In contrast, chloromethyl derivatives (e.g., 2-chloro-5-(chloromethyl)pyridine) are prone to hydrolysis, requiring stabilization for field applications .

Biological Activity

2-Chloro-5-(2,2-difluoroethoxy)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a chloro group and a difluoroethoxy moiety, which may contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8ClF2N
  • Molecular Weight : 195.6 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in cancer and neurodegenerative disorders.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • A study found that derivatives of pyridine can inhibit telomerase activity, which is crucial for cancer cell immortality. For example, related compounds demonstrated IC50 values in the low micromolar range against gastric cancer cell lines .
  • Neuroprotective Effects :
    • Compounds with similar structures have been investigated for their potential in treating Alzheimer's disease by inhibiting β-secretase (BACE1), an enzyme involved in amyloid-beta production .
  • Anti-inflammatory Properties :
    • Pyridine derivatives are often evaluated for their anti-inflammatory effects, which could be beneficial in conditions like arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Reference
Telomerase Inhibition6e (related derivative)0.8 ± 0.07
Anticancer (Gastric)6e22.28 ± 6.26
BACE1 InhibitionVarious derivativesNot specified

Case Studies

  • Telomerase Inhibition Study :
    • A series of pyridine derivatives, including those similar to this compound, were synthesized and tested for telomerase inhibition. The most potent compound showed significant inhibition with an IC50 value of 0.8 µM against telomerase activity, indicating a promising avenue for anticancer drug development .
  • Neurodegenerative Disease Research :
    • Research into BACE1 inhibitors has highlighted the potential of pyridine derivatives in treating Alzheimer's disease. Compounds that inhibit this enzyme could reduce amyloid plaque formation, a hallmark of the disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-5-(2,2-difluoroethoxy)pyridine, and how are reaction conditions optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-chloro-5-hydroxypyridine with 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Temperature control (80–100°C) and stoichiometric ratios (1:1.2 pyridine derivative:alkylating agent) are critical to minimize side reactions. Post-reaction purification via column chromatography or recrystallization ensures >90% purity. Yield optimization studies suggest that catalytic iodide (e.g., KI) enhances reactivity by facilitating the SN2 mechanism .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR spectroscopy. The 19F^{19}\text{F}-NMR spectrum typically shows a triplet for the -CF₂- group (δ ≈ -120 to -125 ppm, JFFJ_{F-F} ≈ 240 Hz), while 1H^{1}\text{H}-NMR resolves the pyridine ring protons (e.g., H-3 at δ ≈ 8.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 208.0321). FT-IR identifies the C-F stretch (1050–1150 cm1^{-1}) and C-Cl stretch (550–650 cm1^{-1}). X-ray crystallography may resolve regiochemical ambiguities in substituted analogs .

Q. What safety protocols are recommended for handling halogenated pyridine derivatives like this compound?

  • Methodological Answer : Due to its chlorinated and fluorinated substituents, the compound requires handling in a fume hood with nitrile gloves and lab coats. Acute toxicity studies on related chloropyridines indicate potential respiratory irritation (Safety Data Sheets recommend P2 respirators). Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Waste disposal must follow halogenated organic waste protocols .

Advanced Research Questions

Q. How do electronic effects of the 2,2-difluoroethoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the difluoroethoxy group (-OCH₂CF₂H) deactivates the pyridine ring, reducing its participation in electrophilic substitution. However, the chlorine atom at position 2 remains reactive in Suzuki-Miyaura couplings. Computational studies (DFT) suggest that the -CF₂- group stabilizes transition states via inductive effects, enabling selective C-Cl bond activation with Pd(PPh₃)₄ catalysts. Contrastingly, competing C-O bond cleavage is observed under high-temperature conditions (>120°C) .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific parameters (e.g., solvent polarity affecting membrane permeability). For example, analogs with logP > 2.5 show enhanced antibacterial activity in lipid-rich media but reduced efficacy in aqueous assays. Rigorous normalization to internal controls (e.g., IC₅₀ ratios against reference drugs) and orthogonal assays (e.g., SPR for target binding vs. cell-based viability) are recommended. Meta-analysis of SAR data from highlights that substituting the pyridine ring with bulkier groups (e.g., trifluoromethyl) improves selectivity for kinase inhibitors but reduces solubility .

Q. How can regioselective functionalization of this compound be achieved to avoid competing side reactions?

  • Methodological Answer : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at -78°C selectively deprotonates the C-4 position, enabling introduction of electrophiles (e.g., aldehydes or iodomethane). Alternatively, transition-metal-catalyzed C-H activation (e.g., Pd(OAc)₂ with pyridine-directed ligands) targets the C-3 position. Competing chlorination at C-2 is mitigated by using bulky ligands (e.g., PCy₃) to sterically hinder undesired sites .

Q. What computational tools are effective in predicting the metabolic stability of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict oxidation sites via Fukui indices, identifying the difluoroethoxy group as prone to CYP450-mediated O-dealkylation. Molecular dynamics simulations (e.g., Desmond) model liver microsomal interactions, highlighting hydrolysis-resistant analogs with tert-butyl substituents. ADMET predictors like SwissADME validate these findings against experimental microsomal stability data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-(2,2-difluoroethoxy)pyridine
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2-Chloro-5-(2,2-difluoroethoxy)pyridine

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